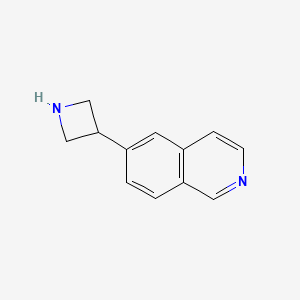

6-(3-Azetidinyl)isoquinoline

Beschreibung

6-(3-Azetidinyl)isoquinoline is a synthetic isoquinoline derivative characterized by an azetidine (a four-membered nitrogen-containing ring) substituent at the 6-position of the isoquinoline core. Isoquinolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyridine ring. Azetidine’s compact size, electron-rich nature, and conformational rigidity make it a strategic substituent for optimizing drug-receptor interactions .

Eigenschaften

Molekularformel |

C12H12N2 |

|---|---|

Molekulargewicht |

184.24 g/mol |

IUPAC-Name |

6-(azetidin-3-yl)isoquinoline |

InChI |

InChI=1S/C12H12N2/c1-2-11-6-13-4-3-10(11)5-9(1)12-7-14-8-12/h1-6,12,14H,7-8H2 |

InChI-Schlüssel |

KITMOBYHTFXRRR-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)C2=CC3=C(C=C2)C=NC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Azetidinyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with azetidine derivatives under specific conditions. For instance, a palladium-catalyzed coupling reaction followed by cyclization can yield isoquinoline derivatives . Additionally, the use of microwave irradiation and copper catalysts has been reported to facilitate the synthesis of substituted isoquinolines .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves multi-step processes that include the use of metal catalysts and specific reaction conditions to ensure high yields and purity. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamines with aldehydes, is a well-known method for producing isoquinoline derivatives on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: 6-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.

Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at specific positions on the isoquinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products: The major products formed from these reactions include N-oxides, tetrahydroisoquinolines, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

6-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function . The isoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding, further influencing its biological activity . These interactions can lead to the modulation of signaling pathways and cellular processes, making the compound a valuable tool in drug discovery and development .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The biological activity of isoquinoline derivatives is highly dependent on substituent size, electronic effects, and spatial orientation at the 6- and 7-positions. Below is a comparative analysis:

Table 1: Substituent Effects on Isoquinoline Derivatives

Antiproliferative and Anticancer Effects

- 6-(3-Azetidinyl)isoquinoline: The azetidine group’s small size and electron-donating properties align with , which shows that simplified, non-bulky substituents at the 6-position enhance antiproliferative activity against cancer cell lines like LASCPC-01 .

- Naphthalene Derivatives: Compound 5c (isoquinoline-based) demonstrated stronger anticoagulant effects than naphthalene-based analogs (6g, 7a, 7c) in aPTT assays, emphasizing isoquinoline’s pharmacological advantages .

ABCB1 Modulation and Multidrug Resistance (MDR) Reversal

- Isoquinoline derivatives like isoquinoline2 and tariquidar (third-generation modulators) show potent ABCB1 inhibition, reversing paclitaxel resistance by >1,000-fold . The azetidine group’s nitrogen could enhance binding to ABCB1’s hydrophobic pockets, similar to tariquidar’s isoquinoline core .

Pharmacokinetic Considerations

- Azetidine vs. Azetidine’s rigidity and lower steric hindrance could favor membrane permeability .

- Tetrahydroisoquinoline Derivatives: Reduced aromaticity increases flexibility but may decrease target affinity compared to the planar isoquinoline-azetidine combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.